molecular formula C9H13BFNO2 B13468976 (5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid

(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid

Cat. No.: B13468976
M. Wt: 197.02 g/mol
InChI Key: YLTCWANJTFBGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound features a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a dimethylaminomethyl group. The presence of these functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with dimethylamine and formaldehyde to form the intermediate (5-((Dimethylamino)methyl)-2-fluorobenzaldehyde).

    Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Amines: Formed via nucleophilic substitution of the dimethylaminomethyl group.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13BFNO2

Molecular Weight

197.02 g/mol

IUPAC Name

[5-[(dimethylamino)methyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-9(11)8(5-7)10(13)14/h3-5,13-14H,6H2,1-2H3

InChI Key

YLTCWANJTFBGPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CN(C)C)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.